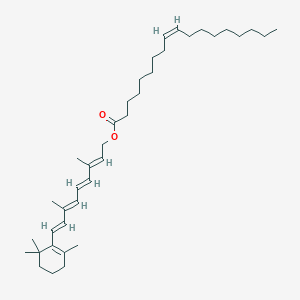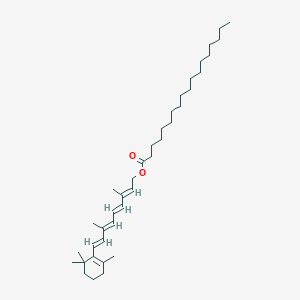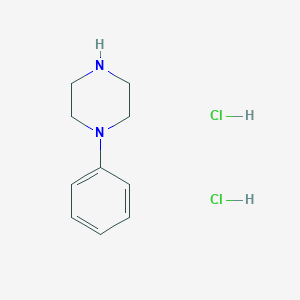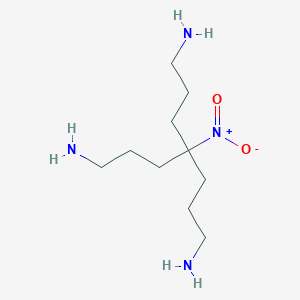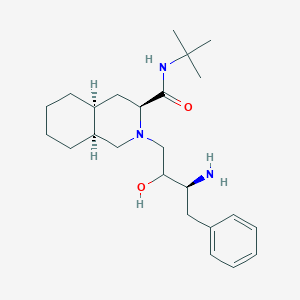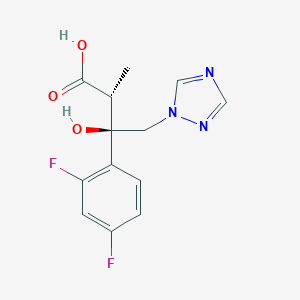
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups and structural motifs. It is characterized by the presence of a 1,2,4-triazole ring, a common structure in medicinal chemistry due to its versatility and biological relevance. The molecule also contains a beta-hydroxy-alpha-methyl group and a butanoic acid moiety, suggesting potential for bioactivity. The difluorophenyl group indicates the presence of fluorine atoms, which can significantly affect the molecule's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of compounds related to the one described can involve the use of 1,2,4-triazole-stabilized allenic anions, as demonstrated in the first paper. The dianion of 1-(1,2,4-triazol-1-yl)phenylpropargyl ethyl ether reacts with various electrophiles to yield gamma-substituted allenic products, which can be hydrolyzed to form alpha,beta-unsaturated esters and gamma-lactones . This method could potentially be adapted to synthesize the target compound by choosing appropriate electrophiles and reaction conditions to introduce the difluorophenyl and butanoic acid groups.
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole compounds has been studied using X-ray diffraction techniques, as mentioned in the second paper. These compounds exhibit strong intermolecular hydrogen bonding, which can lead to the formation of two-dimensional framework structures or chains of edge-fused rings . Such structural features are important as they can influence the compound's crystallinity, stability, and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be quite diverse. As seen in the first paper, the triazole-stabilized allenic anions can react with a variety of electrophiles, leading to a range of products including esters, lactones, and pyrroles . The specific chemical reactions for the compound would depend on its functional groups and the conditions under which it is subjected to reactants. The presence of the difluorophenyl group could also affect the reactivity, potentially through electronic effects or steric hindrance.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bonding, as seen in related compounds , could affect its solubility and melting point. The difluorophenyl group could impart lipophilicity, which is often desirable for drug compounds to pass through biological membranes. The acidity of the butanoic acid moiety would be an important chemical property, potentially contributing to the compound's reactivity and its interaction with biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Applications
Optically Active Antifungal Azoles Synthesis : The compound plays a critical role in the synthesis of optically active antifungal triazoles, which are crucial in developing antifungal agents. For example, the synthesis of specific triazole derivatives that possess an imidazolidine nucleus, such as TAK-456, employs this compound as a key intermediate (Ichikawa et al., 2000).
Antifungal Activity of Stereoisomers : The stereochemical properties of this compound and its isomers significantly impact their antifungal activities. Research shows that specific stereo configurations of this compound and related triazolone derivatives exhibit potent antifungal activities in vitro and in vivo (Tasaka et al., 1993).
Stereochemistry and Pharmacological Potential
Stereochemical Investigation for Beta-Adrenoceptor Agonists : Studies into the relationship between stereoconfiguration and beta-adrenergic agonistic activity have been conducted using derivatives of this compound. These investigations are important for developing treatments for conditions like urinary bladder dysfunction (Tanaka et al., 2003).
Synthesis of Hypermodified Nucleosides : The compound's structure has been utilized in the synthesis of hypermodified nucleosides, contributing to our understanding of RNA biology and potentially impacting the development of RNA-targeted therapies (Itaya & Kanai, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMTGYGYQRSMC-ISVAXAHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434649 |
Source


|
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid | |
CAS RN |
166948-49-8 |
Source


|
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

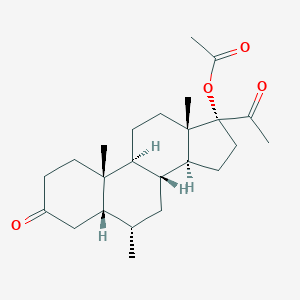
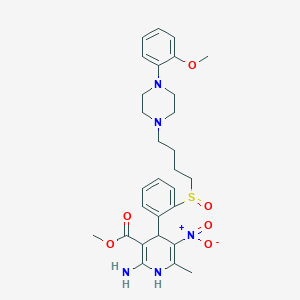
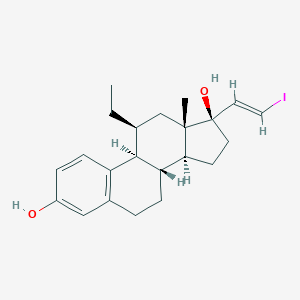

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
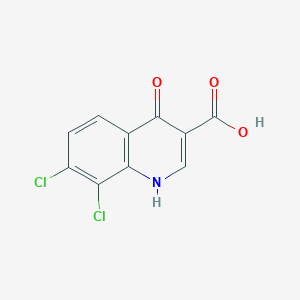
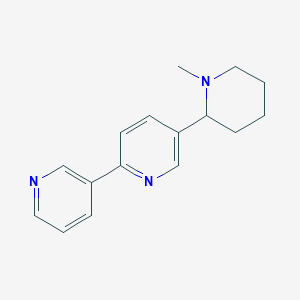
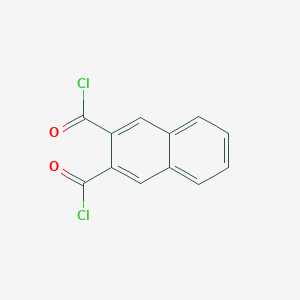
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
